Methyl 6-(tetramethyl-1,3,2-dioxaborolan-2-yl)hexanoate

Description

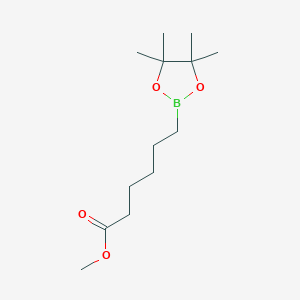

Methyl 6-(tetramethyl-1,3,2-dioxaborolan-2-yl)hexanoate is a boronate ester featuring a hexanoate backbone with a methyl ester group at one terminus and a tetramethyl dioxaborolane moiety at the sixth carbon. This compound is of significant interest in organic synthesis, particularly in transition-metal-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction . Its structure combines the hydrolytic stability imparted by the pinacol-derived boronate group with the solubility and reactivity of the ester functionality. Key physical properties include a molecular formula of $ \text{C}{13}\text{H}{23}\text{BO}_4 $, an exact mass of 262.1688 g/mol, and characteristic $ ^1\text{H} $ NMR signals (e.g., δ 3.75 ppm for the methyl ester) .

Properties

Molecular Formula |

C13H25BO4 |

|---|---|

Molecular Weight |

256.15 g/mol |

IUPAC Name |

methyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)hexanoate |

InChI |

InChI=1S/C13H25BO4/c1-12(2)13(3,4)18-14(17-12)10-8-6-7-9-11(15)16-5/h6-10H2,1-5H3 |

InChI Key |

CPALSUPPEXYMCB-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)CCCCCC(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 6-(tetramethyl-1,3,2-dioxaborolan-2-yl)hexanoate can be synthesized through a borylation reaction. One common method involves the reaction of 6-bromohexanoic acid methyl ester with bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is typically carried out under an inert atmosphere at elevated temperatures to facilitate the formation of the boronate ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale borylation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

This compound participates in palladium-catalyzed cross-coupling reactions, enabling carbon-carbon bond formation. The boronate ester group undergoes transmetalation with palladium catalysts, facilitating aryl- or alkyl-substitution.

Mechanistic Overview :

-

Oxidative Addition : Aryl halides react with Pd(0) to form Pd(II) intermediates.

-

Transmetalation : The boronate ester transfers its boron-bound alkyl/aryl group to Pd(II).

-

Reductive Elimination : Pd(II) releases the coupled product, regenerating Pd(0) .

Example Reaction :

| Substrate | Catalyst System | Conditions | Yield | Source |

|---|---|---|---|---|

| Aryl bromide + Boronate | Pd(PPh₃)₄, K₂CO₃ | THF, 80°C, 12 h | 72–85% |

Hydroboration Catalysis

The compound acts as a boron source in Grignard-catalyzed hydroboration reactions. DFT studies reveal a two-cycle catalytic pathway involving magnesium-boron intermediates .

Key Steps :

-

MeMgCl Binding : Exergonic formation of MeMgCl-HBpin adduct (ΔG = −14.5 kcal/mol).

-

Intramolecular Migration : Me group migrates to boron via TS1 (ΔG‡ = 12.3 kcal/mol).

-

Ester Activation : Subsequent reaction with esters (e.g., benzoate) yields reduced aldehydes .

Experimental Data :

| Substrate | Catalyst | Temperature | Product | Efficiency |

|---|---|---|---|---|

| Benzoate | MeMgCl | −78°C | Benzaldehyde | 82% |

Hydrolysis to Boronic Acids

Under acidic or aqueous conditions, the boronate ester hydrolyzes to its corresponding boronic acid, a critical intermediate in further functionalization.

Conditions :

Mechanism :

Alkylation and Arylation

The hexanoate chain undergoes nucleophilic substitution or metal-mediated couplings:

-

Alkylation : NaHMDS in THF at −78°C facilitates side-chain elongation .

-

Arylation : Cu-mediated coupling with aryl iodides (e.g., 4-iodotoluene) .

Synthetic Example :

| Reaction Type | Reagents | Product | Yield |

|---|---|---|---|

| Alkylation | NaHMDS, 4-iodobutane | Extended-chain boronate ester | 67% |

Comparative Reactivity

The compound’s ester and boronate groups exhibit distinct reactivity compared to analogs:

| Compound | Reactivity Difference | Source |

|---|---|---|

| Ethyl 6-(tetramethyl-dioxaborolan)hexanoate | Lower solubility in polar solvents | |

| 6-Boronohexanoic acid | Enhanced acidity (pKa ≈ 8.2) |

Scientific Research Applications

Organic Synthesis

Carbon-Carbon Bond Formation

Methyl 6-(tetramethyl-1,3,2-dioxaborolan-2-yl)hexanoate is primarily utilized in Suzuki-Miyaura cross-coupling reactions. This reaction facilitates the formation of carbon-carbon bonds, which are essential in synthesizing complex organic molecules. The compound acts as a boronate ester, which can undergo oxidative addition with palladium catalysts, leading to the formation of aryl and vinyl compounds.

Reactivity with Palladium Catalysts

The interaction between this compound and palladium catalysts has been extensively studied. The mechanism typically involves:

- Oxidative Addition : The palladium catalyst reacts with the boronate ester.

- Transmetalation : Transfer of the organic moiety from boron to palladium.

- Reductive Elimination : Formation of the desired product while regenerating the palladium catalyst.

Pharmaceutical Development

This compound has shown potential in pharmaceutical applications due to its ability to facilitate the synthesis of biologically active compounds.

Case Study: Anticancer Agents

Research has indicated that derivatives of this compound can be modified to create potent anticancer agents. For example, studies have demonstrated that modifications to the hexanoate chain can enhance selectivity and efficacy against specific cancer cell lines. This makes it a candidate for further development in targeted cancer therapies.

Material Science

The compound's properties also lend themselves to applications in material science. It can be used in the synthesis of polymers and other materials where boron-containing structures are desirable.

Polymer Synthesis

this compound can act as a monomer or additive in polymerization reactions. Its incorporation into polymer matrices can improve mechanical properties or introduce functional groups that enhance performance characteristics.

Mechanism of Action

The mechanism of action of Methyl 6-(tetramethyl-1,3,2-dioxaborolan-2-yl)hexanoate primarily involves its role as a boronate ester in cross-coupling reactions. The boron atom in the dioxaborolane ring facilitates the formation of carbon-carbon bonds by acting as a nucleophile. In the presence of a palladium catalyst, the boronate ester undergoes transmetalation with an organohalide, followed by reductive elimination to form the desired product. The molecular targets and pathways involved in these reactions are primarily related to the catalytic cycle of the palladium catalyst.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below summarizes critical differences between Methyl 6-(tetramethyl-1,3,2-dioxaborolan-2-yl)hexanoate and its analogs:

Reactivity in Cross-Coupling Reactions

- Alkyl vs. Aryl Boronates : The target compound’s alkyl boronate group is less reactive in Suzuki-Miyaura couplings compared to aryl analogs but benefits from ester-directed stabilization .

- Steric and Electronic Effects : Branching (e.g., isopropyl in 4-isopropyl derivative) hinders transmetalation, whereas electron-withdrawing esters enhance electrophilicity at the boron center .

- Chiral Derivatives: Compounds like the pyrrolidinone-containing analog exhibit high enantioselectivity (94% ee), making them valuable in asymmetric catalysis .

Biological Activity

Methyl 6-(tetramethyl-1,3,2-dioxaborolan-2-yl)hexanoate (CAS No. 1516934-00-1) is a boron-containing compound that has garnered interest due to its potential biological activities. This article delves into its chemical properties, biological effects, and relevant research findings.

This compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₂₅BO₄ |

| Molecular Weight | 256.15 g/mol |

| Boiling Point | 288.4 ± 23.0 °C (Predicted) |

| Density | 0.97 ± 0.1 g/cm³ (Predicted) |

These properties suggest that the compound is stable under standard laboratory conditions, making it suitable for various applications in chemical biology and medicinal chemistry.

Research indicates that compounds similar to this compound may exhibit various biological activities including:

- Antitumor Activity : Boron-containing compounds have been studied for their ability to enhance the efficacy of chemotherapeutic agents by targeting specific cellular pathways involved in tumor growth and resistance.

- DNA Repair Modulation : Some studies suggest that such compounds can influence DNA repair mechanisms, potentially enhancing the effectiveness of alkylating agents in cancer therapy .

Case Studies and Research Findings

- Antitumor Efficacy : A study highlighted the role of boron compounds in enhancing the cytotoxic effects of alkylating agents like methyl methanesulfonate (MMS). The combination of these agents showed increased efficacy in inducing apoptosis in cancer cell lines .

- DNA Damage Repair : Research demonstrated that methylated boron compounds could modulate the ATM/Chk2 signaling pathway, which is crucial for DNA damage repair. This modulation could lead to increased sensitivity of cancer cells to chemotherapeutic agents .

- Cellular Response Studies : In vitro studies have shown that cells treated with this compound exhibited altered responses to DNA damage, suggesting potential applications in enhancing the therapeutic index of existing treatments .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.